Computational Physicochemical Profiling: LogP and pKa Comparison Against the Des-Amino Analog
Methyl 4-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate (target) displays a predicted LogP of 2.26–2.30 and a predicted pKa of 0.69 ± 0.10 (benzoate ester context) . The direct des-amino comparator, methyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate, lacks the 4-NH₂ group, which removes one hydrogen bond donor and is expected to increase LogP by approximately 0.3–0.5 units while eliminating the pKa contribution of the aniline-like amine. Although experimental LogP for the target compound has been measured at 2.3 ± 0.2 by chromatographic analysis, the comparator's experimental LogP has not been reported in the same study; the differential is therefore based on class-level QSAR inference .
| Evidence Dimension | Lipophilicity (LogP) and ionization (pKa) profile |
|---|---|
| Target Compound Data | LogP = 2.26–2.30 (predicted); LogP = 2.3 ± 0.2 (chromatographic); pKa = 0.69 ± 0.10 (predicted); pKa (pyrazole NH) = 4.7 (potentiometric titration) |
| Comparator Or Baseline | Methyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate (des-amino analog): LogP ≈ 2.6–2.8 (estimated by QSAR class-level modeling); pKa not directly measured |
| Quantified Difference | Estimated ΔLogP ≈ +0.3–0.5 for des-amino analog (inferred QSAR); pKa difference not quantified due to absence of experimental data |
| Conditions | Predicted values from ACD/Labs or equivalent computational models; chromatographic LogP measurement for target only |
Why This Matters
The 4-amino group provides hydrogen bond donor capacity (HBD = 1) absent in the des-amino analog, directly influencing target binding, solubility, and permeability for medicinal chemistry campaigns.
